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molecular formula C8H9N3O B8439673 5-Methyl-7-methoxypyrazolo[1,5-a]pyrimidine

5-Methyl-7-methoxypyrazolo[1,5-a]pyrimidine

Cat. No. B8439673
M. Wt: 163.18 g/mol
InChI Key: HOGRPHVNABBITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05843951

Procedure details

Methanol (5 ml) was added to a suspension of 0.40 g of 60% sodium hydride in 10 ml of DMF. Then a solution of 1 g of 5-methyl-7-chloropyrazolo[1,5-a]pyrimidine in 5 ml of DMF was added dropwise thereinto at 0° C. and stirred at room temperature for 2 hours. The reaction mixture was poured into ice water and the crystals precipitated were collected by filtration and recrystallized from diethyl ether to provide 0.40 g of the title compound as colorless crystals. The structure and melting point of the compound obtained are shown in Table 1.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].[H-].[Na+].[CH3:5][C:6]1[CH:11]=[C:10](Cl)[N:9]2[N:13]=[CH:14][CH:15]=[C:8]2[N:7]=1>CN(C=O)C>[CH3:5][C:6]1[CH:11]=[C:10]([O:2][CH3:1])[N:9]2[N:13]=[CH:14][CH:15]=[C:8]2[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CC1=NC=2N(C(=C1)Cl)N=CC2
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
at 0° C. and stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crystals precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from diethyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=NC=2N(C(=C1)OC)N=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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